molecular formula C13H19FN2O2S B4453201 1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine

1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine

Cat. No.: B4453201
M. Wt: 286.37 g/mol
InChI Key: HBIOTKNLAYYZAU-UHFFFAOYSA-N
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Description

1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with an ethyl group and a sulfonyl group attached to a fluorinated methylphenyl ring.

Preparation Methods

The synthesis of 1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-methylbenzenesulfonyl chloride.

    Reaction with Piperazine: The sulfonyl chloride is then reacted with 1-ethylpiperazine under basic conditions to form the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands.

Chemical Reactions Analysis

1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the breakdown of the sulfonyl group.

Scientific Research Applications

1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The fluorinated methylphenyl ring may enhance the compound’s binding affinity to its targets, leading to increased potency.

Comparison with Similar Compounds

1-ethyl-4-[(4-fluoro-3-methylphenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:

    1-ethyl-4-[(4-chloro-3-methylphenyl)sulfonyl]piperazine: Similar structure but with a chlorine atom instead of fluorine.

    1-ethyl-4-[(4-bromo-3-methylphenyl)sulfonyl]piperazine: Similar structure but with a bromine atom instead of fluorine.

    1-ethyl-4-[(4-iodo-3-methylphenyl)sulfonyl]piperazine: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to molecular targets.

Properties

IUPAC Name

1-ethyl-4-(4-fluoro-3-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O2S/c1-3-15-6-8-16(9-7-15)19(17,18)12-4-5-13(14)11(2)10-12/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIOTKNLAYYZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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